Technical Monograph: 4-Chloro-6-ethoxyquinazoline
Technical Monograph: 4-Chloro-6-ethoxyquinazoline
The following technical monograph provides an in-depth analysis of 4-Chloro-6-ethoxyquinazoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).
A Pivotal Scaffold in Kinase Inhibitor Synthesis[1]
CAS Number: 155960-92-2 Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol [1][2]
Executive Summary
4-Chloro-6-ethoxyquinazoline is a functionalized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors.[3] Its primary utility lies in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Unlike its disubstituted counterpart (4-chloro-6,7-dimethoxyquinazoline), which forms the core of drugs like Erlotinib and Gefitinib , the 6-ethoxy variant allows researchers to probe the specific steric and lipophilic requirements of the ATP-binding pocket in kinase enzymes. The 4-position chlorine atom acts as a highly reactive electrophile, enabling rapid coupling with various anilines to generate libraries of potential anticancer agents.
Chemical Profile & Reactivity[1][4][5][6]
Structural Analysis
The compound consists of a quinazoline bicyclic system. The reactivity is dominated by two features:
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The C4-Chlorine "Warhead": The pyrimidine ring is electron-deficient, making the carbon at position 4 highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).
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The C6-Ethoxy Group: This substituent provides electron-donating density to the benzene ring, modulating the overall electrophilicity of the system and enhancing lipid solubility (logP) compared to hydroxy analogs.
Physical Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98–102 °C (Typical for analogs) |
| Solubility | Soluble in DCM, DMSO, DMF; limited solubility in water |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Synthetic Pathways[1][4][7][8]
The synthesis of 4-Chloro-6-ethoxyquinazoline typically follows a linear two-step protocol starting from anthranilic acid derivatives.
Step 1: Cyclization to the Quinazolinone
The precursor, 2-amino-5-ethoxybenzoic acid , is cyclized using formamide or formamidine acetate at high temperatures. This yields the stable intermediate 6-ethoxyquinazolin-4(3H)-one (CAS 155960-97-7).
Step 2: Chlorination (The Critical Step)
The quinazolinone is treated with a chlorinating agent, most commonly Phosphorus Oxychloride (POCl₃) , often with a catalytic amount of DMF. This converts the tautomeric hydroxyl group (enol form) into the chloride leaving group.
Experimental Protocol (General Procedure):
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Charge: Suspend 6-ethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (5–10 eq).
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Catalysis: Add DMF (2–3 drops) to form the Vilsmeier-Haack reagent in situ.
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Reflux: Heat to reflux (approx. 105°C) for 2–4 hours until the solution becomes clear.
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Quench: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water to neutralize.
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Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven.
Visualization: Synthetic Route
Figure 1: Step-wise synthesis from anthranilic acid precursors to the chlorinated scaffold.
Mechanism of Action: The SₙAr Coupling
The primary utility of 4-Chloro-6-ethoxyquinazoline is its reaction with anilines to form 4-anilinoquinazolines . This reaction is the industry standard for creating EGFR inhibitors.
The Mechanism
The reaction proceeds via an Addition-Elimination mechanism.
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Addition: The lone pair of the aniline nitrogen attacks the electron-deficient C4 carbon.
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Intermediate: A Meisenheimer-like tetrahedral intermediate is formed.
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Elimination: The chloride ion is expelled, restoring aromaticity.
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Salt Formation: The product is often isolated as a hydrochloride salt, which improves water solubility for biological testing.
Visualization: SₙAr Reaction Logic
Figure 2: The SₙAr mechanism utilized to couple the scaffold with a therapeutic "warhead".
Applications in Drug Discovery
Structure-Activity Relationship (SAR)
In EGFR inhibitor design, the quinazoline core mimics the adenine ring of ATP.
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6-Position: The ethoxy group at position 6 projects into the solvent-accessible region of the kinase pocket. Modifying this group (e.g., methoxy vs. ethoxy) alters the solubility and metabolic stability.
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Selectivity: By using the mono-ethoxy scaffold (instead of the 6,7-dimethoxy), researchers can synthesize compounds that may bypass resistance mutations (such as T790M) by altering the steric bulk around the binding site.
Key Research Uses
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Library Generation: Used to create diverse libraries of 6-alkoxy-4-anilinoquinazolines for high-throughput screening.
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Probe Synthesis: Used to attach fluorescent tags or biotin linkers via the reactive 4-position for kinase visualization studies.
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
| Hazard Class | Statement |
| Skin Corr. 1B | Causes severe skin burns and eye damage. |
| Acute Tox. 4 | Harmful if swallowed.[4][5] |
| Sensitization | May cause an allergic skin reaction (potent sensitizer). |
Handling Protocols:
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Moisture Sensitivity: The C-Cl bond is hydrolytically unstable. Store under nitrogen or argon. Exposure to moist air will slowly revert the compound to the inactive quinazolinone and release HCl gas.
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Neutralization: Waste containing this compound should be treated with a dilute base (NaOH or NaHCO₃) to hydrolyze the chloride before disposal.
References
-
BLD Pharm. (n.d.). 4-Chloro-6-ethoxyquinazoline Product Page (CAS 155960-92-2).[1][2][][7][8] Retrieved from
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Capot Chemical. (n.d.). Specifications of 4-Chloro-6-ethoxyquinazoline. Retrieved from
-
National Institutes of Health (PubChem). (2025). 4-Chloro-6,7-dimethoxyquinazoline (Analog Reference for Safety/Reactivity). Retrieved from
-
El-Azab, A. S., et al. (2020).[9] Quinazoline Derivatives as Antitumor Agents. Google Patents WO2020057511A1. Retrieved from
Sources
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- 2. 155960-92-2|4-Chloro-6-ethoxyquinazoline|BLD Pharm [bldpharm.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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